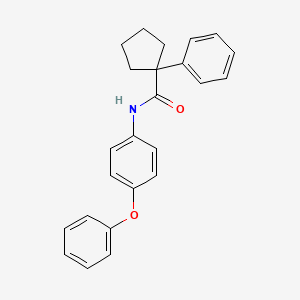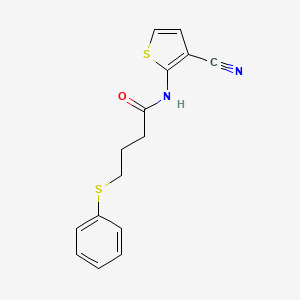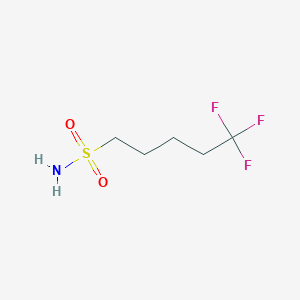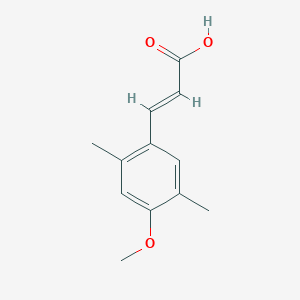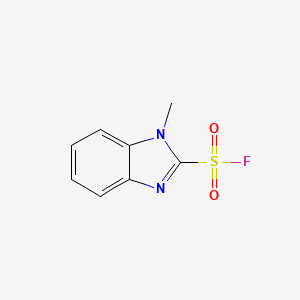
1-Methylbenzimidazole-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbenzimidazole-2-sulfonyl fluoride is a chemical compound that has been mentioned in the context of scientific research . It is known to have a molecular formula of C4H5FN2O2S . The sulfonyl fluoride motif in this compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This approach is considered a complementary method to using amides and phosphate groups as linkers .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including this compound, often involves fluorosulfonation . A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor can provide aryl sulfonyl fluorides in good yields . Additionally, sulfonyl fluorides can be converted to aryl sulfonamides and sulfonic esters using Cs2CO3 under mild conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzimidazole ring, a sulfonyl group, and a fluoride atom . The benzimidazole ring is a bicyclic compound consisting of fused benzene and imidazole rings .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, are known for their discerning reactivity in sulfur (VI)-fluoride exchange (SuFEx) chemistry . They can enable the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads .Scientific Research Applications
Fluorosulfonylation and SuFEx Click Chemistry
1-Methylbenzimidazole-2-sulfonyl fluoride finds applications in the field of fluorosulfonylation and SuFEx (sulfur(VI) fluoride exchange) click chemistry. This is demonstrated by the development of reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) and 1-bromoethene-1-sulfonyl fluoride (BESF), which are used for regioselective synthesis of functionalized compounds. These reagents, similar in functionality to this compound, possess multiple reactive sites, enabling their use in diverse synthetic pathways (Leng & Qin, 2018), (Smedley et al., 2018).
Methylenation in Organic Chemistry
Methylenation is a key process in organic synthesis, where this compound is used as a reagent. It reacts with aldehydes and ketones to yield terminal alkenes, highlighting its role in the synthesis of various organic compounds. This method offers a practical and efficient approach for producing functionalized molecules (Ando et al., 2020).
Radical Fluorosulfonylation
This compound is involved in radical fluorosulfonylation processes. This method is essential for synthesizing sulfonyl fluorides, which are important in chemical biology and drug discovery. Such fluorosulfonylation techniques enable the production of aliphatic sulfonyl fluorides from unactivated alkenes, useful in late-stage modifications of natural products, peptides, and drugs (Wang et al., 2022), (Nie et al., 2020).
Synthesis and Application in Medicinal Chemistry
The compound is instrumental in the synthesis of various heterocyclic compounds, including sulfonamides and sulfonyl fluorides. These compounds have significant applications in medicinal chemistry due to their broad-spectrum catalytic activity and potential as biological probes (Tucker et al., 2015), (Wei et al., 2020).
Electrochemical Synthesis Applications
This compound is associated with novel electrochemical approaches for synthesizing sulfonyl fluorides. This environmentally friendly method uses thiols or disulfides with potassium fluoride, showcasing its versatility and applicability in creating diverse sulfonyl fluoride compounds (Laudadio et al., 2019).
Safety and Hazards
The safety data sheet for phenylmethanesulfonyl fluoride, a compound similar to 1-Methylbenzimidazole-2-sulfonyl fluoride, indicates that it is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to wear protective clothing and eye protection when handling it .
Mechanism of Action
Target of Action
1-Methylbenzimidazole-2-sulfonyl fluoride is a derivative of benzimidazole, a heterocyclic compound that has been extensively studied for its wide range of biological activities . Benzimidazole derivatives have been reported to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory response .
Mode of Action
Benzimidazole derivatives are known to interact with their targets (such as cox-1 and cox-2) and inhibit their activity . This inhibition can lead to a decrease in the production of prostaglandins, molecules that mediate inflammation, pain, and fever in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX-1 and COX-2, the compound can disrupt this pathway and reduce the production of prostaglandins, thereby alleviating symptoms of inflammation .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its bioavailability and therapeutic efficacy.
Result of Action
The inhibition of COX-1 and COX-2 by this compound can lead to a decrease in the production of prostaglandins. This can result in a reduction of inflammation, pain, and fever, which are commonly associated with conditions such as arthritis and other inflammatory diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature and humidity can impact the stability of the compound .
properties
IUPAC Name |
1-methylbenzimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c1-11-7-5-3-2-4-6(7)10-8(11)14(9,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONYAXKUPYPLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2467452.png)

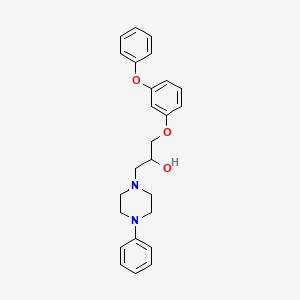
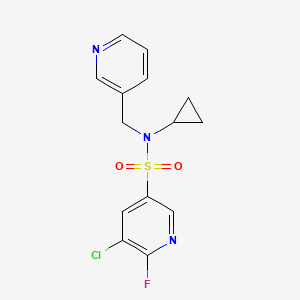
![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)
![3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2467462.png)
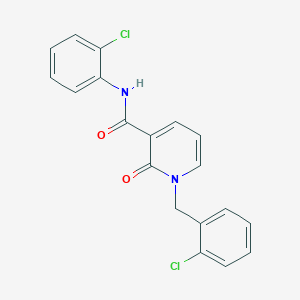
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/no-structure.png)
